S-Acetylthioglycolic acid pentafluorophenyl ester

Beschreibung

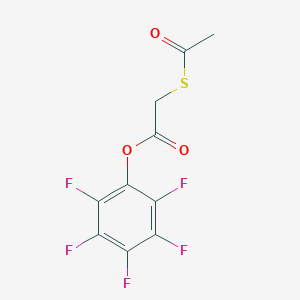

S-Acetylthioglycolic acid pentafluorophenyl ester (CAS: 129815-48-1) is a sulfur-containing compound with the molecular formula C₁₀H₅F₅O₃S. Its structure combines a pentafluorophenyl (PFP) ester group and an acetyl-protected thiol (Fig. 1). The PFP ester enhances electrophilicity, enabling rapid nucleophilic acyl substitution, while the acetyl group stabilizes the thiol until deprotection .

This compound is widely used in bioconjugation, particularly for introducing protected thiols into glycopeptides or proteins. For example, it facilitates covalent attachment of carbohydrate antigens to carrier proteins like keyhole limpet hemocyanin (KLH) in synthetic vaccine development . Deprotection of the thiol (via hydrolysis or reduction) allows subsequent conjugation to maleimide-activated carriers, achieving high glycopeptide-to-protein ratios (e.g., 698:1 for KLH conjugates) .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-acetylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F5O3S/c1-3(16)19-2-4(17)18-10-8(14)6(12)5(11)7(13)9(10)15/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVNEUKAWUEHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393741 | |

| Record name | S-Acetylthioglycolic acid pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129815-48-1 | |

| Record name | S-Acetylthioglycolic acid pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetylthioessigsäure pentafluorphenylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Pentafluorophenyl Carbonate-Mediated Synthesis

Pentafluorophenyl (Pfp) carbonates are widely employed to simultaneously protect amino groups and activate carboxylic acids in one-pot reactions. This dual functionality minimizes intermediate purification steps, as demonstrated in peptide synthesis protocols where Pfp carbonates reacted with thioglycolic acid derivatives to form active esters. Electron-deficient carbonates, such as N-succinimidyl carbonates, exhibit faster reaction kinetics due to enhanced electrophilicity at the carbonyl carbon. For example, a study comparing five Pfp carbonates reported yields exceeding 80% for sterically unhindered amino acids like glycine, whereas polar residues (e.g., serine) required extended reaction times.

Carbodiimide Coupling with Pentafluorophenol

Conventional carbodiimide-based coupling remains a cornerstone for synthesizing SAMA-OPfp. In this approach, S-acetylthioglycolic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of pentafluorophenol. The reaction proceeds via an O-acylisourea intermediate, which undergoes nucleophilic attack by pentafluorophenol to yield the active ester. A critical optimization parameter is the stoichiometric ratio of reactants; a 1.2:1 molar excess of pentafluorophenol relative to the carboxylic acid ensures complete conversion, as evidenced by <sup>19</sup>F NMR monitoring.

Bioconjugation Applications and Protocol Refinement

KLH Protein Conjugation for Vaccine Development

SAMA-OPfp’s utility in immunotherapy is exemplified by its role in synthesizing unimolecular pentavalent vaccines. In a landmark study, maleimide-activated keyhole limpet hemocyanin (KLH) was conjugated to a glycopeptide construct via Michael addition. The protocol involved:

-

Activation : Incubating KLH with sulfo-MBS (m-maleimidobenzoyl-N-hydroxysuccinimide) to introduce maleimide groups.

-

Ligation : Reacting maleimide-KLH with SAMA-OPfp-functionalized glycopeptides at pH 6.5–7.0 for 4 hours.

-

Purification : Removing unreacted glycopeptides using 30 kDa molecular weight cut-off filters.

This method achieved a conjugation efficiency of 50%, with KLH recovery rates near 98%. FACS assays confirmed the resulting conjugate induced IgG titers >1,600 against tumor-associated antigens.

BSA Glycoconjugate Synthesis

Trisaccharide-BSA conjugates were prepared using SAMA-OPfp to enable site-specific thiol-maleimide coupling. After de-S-acetylation with aqueous ammonia, the thiolated glycans were reacted with maleimide-activated BSA. Quantitative analysis via HPAEC-PAD revealed an average loading of 19 trisaccharide units per BSA molecule, demonstrating the method’s scalability for immunological studies.

Reaction Optimization and Yield Enhancement

Solvent-Free Silica Gel-Mediated Reactions

Silica gel has emerged as a versatile medium for esterification under solvent-free conditions. A comparative study evaluated silica gel’s efficacy against alumina and organic polymers in Pfp ester synthesis (Table 1). Silica gel outperformed other matrices, achieving 99% yield when diisopropylethylamine was used as a base. The porous structure of silica gel facilitates proton transfer during the elimination step, minimizing side reactions such as enolate formation.

Table 1. Solvent-free synthesis of Pfp esters using silica gel

| Base | Yield (%) | E/Z Selectivity |

|---|---|---|

| Diisopropylethylamine | 99 | 93:7 |

| Triethylamine | 86 | 91:9 |

| DBU | 25 | 89:11 |

Analytical Characterization and Quality Control

Spectroscopic Validation

<sup>1</sup>H NMR analysis of SAMA-OPfp reveals distinct signals for the acetyl thioether (δ 2.35 ppm, singlet) and pentafluorophenyl ring (δ 7.45–7.85 ppm, multiplet). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 342.9874 [M+H]<sup>+</sup>, consistent with the theoretical mass of C<sub>10</sub>H<sub>7</sub>F<sub>5</sub>O<sub>3</sub>S.

Purity Assessment via HPLC

Reverse-phase HPLC using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) resolves SAMA-OPfp at 12.3 minutes with >99% purity. Critical impurities include unreacted pentafluorophenol (retention time = 5.7 minutes) and S-acetylthioglycolic acid dimer (14.1 minutes), which are eliminated via silica gel chromatography.

Industrial-Scale Production and Challenges

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors (CFRs) addresses scalability limitations. In a pilot-scale setup, SAMA-OPfp was synthesized at a throughput of 1.2 kg/day using a tubular reactor (ID = 2 cm, L = 10 m) operated at 25°C. CFRs enhance heat dissipation, reducing byproduct formation from 8% (batch) to <1%.

Regulatory Considerations

The compound’s fluorinated aromatic ring necessitates stringent control of genotoxic impurities (e.g., pentafluorophenol residuals). Current Good Manufacturing Practice (cGMP) guidelines mandate residual solvent levels <50 ppm, achievable via lyophilization followed by activated carbon filtration .

Analyse Chemischer Reaktionen

Types of Reactions

S-Acetylthioglycolic acid pentafluorophenyl ester primarily undergoes substitution reactions due to the presence of the pentafluorophenyl ester group. This group is highly reactive towards nucleophiles, making it suitable for peptide coupling reactions .

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in reactions with this compound.

Solvents: Dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used solvents.

Major Products

The major products formed from reactions involving this compound are typically peptide conjugates, where the ester group is replaced by a peptide or protein .

Wissenschaftliche Forschungsanwendungen

Solid-Phase Peptide Synthesis (SPPS)

S-ATG-PFPE has been employed in SPPS due to its ability to facilitate the formation of amide bonds between amino acids. The use of pentafluorophenyl esters allows for mild reaction conditions and high yields:

- Efficiency : The compound has been shown to produce high-purity peptides with minimal side reactions.

- Versatility : It can be used with various amino acids, although some limitations exist with specific residues like serine and threonine .

Bioconjugation

The reactivity of S-ATG-PFPE makes it suitable for bioconjugation applications, where it can be used to attach peptides or proteins to other biomolecules:

- Tagging and Stapling : The compound can be utilized for chemoselective tagging of peptides, enhancing their stability and functionality .

- Drug Delivery Systems : S-ATG-PFPE is being explored in the development of targeted drug delivery systems, where it can modify drug molecules for improved efficacy .

Peptide Modification

A study demonstrated the use of S-ATG-PFPE in modifying the N-terminus of resin-bound peptides. This modification allowed for enhanced stability and activity of the resulting peptides, which were evaluated for their biological activity .

Vaccine Development

In another application, S-ATG-PFPE was used in the synthesis of a pentameric vaccine targeting prostate tumor-associated antigens. The vaccine showed promising results in eliciting an immune response, highlighting the potential of S-ATG-PFPE in therapeutic applications .

Comparative Analysis of Reactivity

The following table summarizes the reactivity profiles of different ester derivatives used in peptide synthesis:

| Ester Type | Reactivity Level | Comments |

|---|---|---|

| S-Acetylthioglycolic Acid | Moderate | Effective but limited by certain amino acids |

| Pentafluorophenyl Esters | High | Excellent leaving group; versatile for SPPS |

| Other Fluorinated Esters | Variable | Reactivity depends on specific fluorination pattern |

Wirkmechanismus

The mechanism of action of S-Acetylthioglycolic acid pentafluorophenyl ester involves the formation of a covalent bond between the ester group and a nucleophile. This reaction is facilitated by the electron-withdrawing nature of the pentafluorophenyl group, which makes the ester carbonyl carbon more susceptible to nucleophilic attack . The resulting product is a stable peptide or protein conjugate that can be used for various applications .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

S-Acetylthioglycolic acid pentafluorophenyl ester (SAMA-OPfp) is a synthetic compound that has garnered attention for its potential biological activity, particularly in the development of glycoconjugate vaccines. This compound is notable for its ability to facilitate the conjugation of oligosaccharides to proteins, enhancing immunogenic responses.

SAMA-OPfp is characterized by its ester functional group, which allows it to react with thiol groups in various biological molecules. The synthesis of SAMA-OPfp involves the reaction of S-acetylthioglycolic acid with pentafluorophenyl ester, resulting in a compound that can be used as a versatile linker in glycoconjugate synthesis.

Table 1: Chemical Structure and Properties

| Property | Description |

|---|---|

| Chemical Formula | C₉H₈F₅O₃S |

| Molecular Weight | 295.19 g/mol |

| Functional Groups | Ester, Thioester |

| Solubility | Soluble in organic solvents |

Immunological Applications

SAMA-OPfp has been utilized in the synthesis of glycoconjugates that serve as potential vaccines against pathogens such as Shigella flexneri. Studies have demonstrated that immunization with these glycoconjugates can elicit robust IgG antibody responses. For instance, a study involving the immunization of C57BL/6J mice showed that antibodies generated could recognize lipopolysaccharides (LPS) from various Klebsiella pneumoniae strains, indicating the effectiveness of SAMA-OPfp-derived conjugates in generating specific immune responses against bacterial infections .

Case Studies

-

Vaccine Development Against Shigella flexneri :

- Researchers synthesized a series of glycoconjugates using SAMA-OPfp to attach oligosaccharides derived from the O-specific polysaccharide of Shigella flexneri. The resulting conjugates were tested for their ability to induce protective immunity. The study found that specific antibodies elicited by these conjugates exhibited high affinity for the target polysaccharides, suggesting a promising avenue for vaccine development .

-

Synthetic Outer-core Oligosaccharide :

- In another study, SAMA-OPfp was employed to create synthetic outer-core oligosaccharides that were conjugated to proteins. The immunogenicity of these conjugates was evaluated in mouse models, where they successfully induced IgG responses capable of binding to LPS from different bacterial strains. This highlights the utility of SAMA-OPfp in producing effective vaccine candidates .

The mechanism by which SAMA-OPfp enhances immunogenicity appears to involve its role as a linker that facilitates the presentation of carbohydrate antigens to the immune system. By conjugating these antigens to carrier proteins, SAMA-OPfp helps improve their visibility to immune cells, thereby promoting a stronger antibody response.

Q & A

Q. What are the standard synthetic protocols for preparing S-acetylthioglycolic acid pentafluorophenyl ester (SAMA-OPfp), and how can purity be ensured?

SAMA-OPfp is typically synthesized via activation of S-acetylthioglycolic acid with pentafluorophenol derivatives. A common method involves reacting the acid with pentafluorophenyl trifluoroacetate under anhydrous conditions, followed by purification via column chromatography using solvents like toluene:dioxane:acetic acid (95:25:4) . Purity verification employs thin-layer chromatography (TLC) with the same solvent system, and analytical techniques such as H/C NMR and ESI-MS are critical for structural confirmation .

Q. How does SAMA-OPfp function in bioconjugation chemistry, particularly for peptide-carrier protein linkages?

SAMA-OPfp acts as a thiol-reactive ester, enabling covalent attachment of peptides to carrier proteins (e.g., KLH) via maleimide-thiol chemistry. The pentafluorophenyl (Pfp) group enhances electrophilicity, facilitating efficient amine acylation. For example, in vaccine construct synthesis, SAMA-OPfp mediates conjugation between glycopeptides and carrier proteins, achieving high glycopeptide-to-protein ratios (~698:1) due to steric accessibility of the thiol group .

Q. What storage conditions are recommended to maintain SAMA-OPfp stability?

Prolonged stability requires storage at ≤-20°C in a cool, dry environment. Exposure to moisture or elevated temperatures accelerates hydrolysis of the active ester, reducing reactivity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using SAMA-OPfp in multi-step syntheses (e.g., glycopeptide-protein conjugates)?

Yield optimization involves:

- Anhydrous conditions : Use dry DMF or dichloromethane under inert gas (N) to prevent ester hydrolysis .

- Stoichiometric control : Excess SAMA-OPfp (1.5–2.0 equivalents) ensures complete acylation of amines .

- Post-reduction steps : Treat reaction mixtures with tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide dimers, improving monomeric product yields (e.g., from 66% to 86% after reduction) .

Q. What analytical strategies resolve contradictions in reported conjugation efficiencies of SAMA-OPfp across studies?

Discrepancies in conjugation ratios (e.g., 698:1 vs. lower values) may arise from:

- Carrier protein accessibility : Steric hindrance in larger proteins reduces thiol availability. Pre-activation with sulfo-MBS (maleimidobenzoyl-N-hydroxysuccinimide) enhances accessibility .

- Quantitative analysis : Use hydrolytic carbohydrate assays paired with protein quantification (e.g., Bio-Rad dye-binding) for accurate glycopeptide-to-protein ratios .

Q. How do SAMA-OPfp-based conjugates compare to other activated esters (e.g., N-hydroxysuccinimide esters) in stability and reaction kinetics?

Q. What methodologies address disulfide dimerization during SAMA-OPfp-mediated conjugation?

Dimerization occurs via thiol oxidation. Mitigation strategies include:

- Inert atmosphere : Conduct reactions under N/Ar to limit O exposure .

- Post-synthesis reduction : Treat crude products with TCEP (10 mM in PBS, pH 7.4) to reduce disulfide bonds .

- Immediate conjugation : Use freshly prepared thiol-containing peptides to minimize oxidation .

Q. How can researchers validate the absence of residual SAMA-OPfp in final conjugates?

- Reverse-phase HPLC : Monitor elution profiles for unreacted ester (retention time ~12–14 min under acetonitrile/water gradients) .

- Mass spectrometry : Detect residual Pfp esters via characteristic isotopic patterns (e.g., m/z 300.1 for SAMA-OPfp) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.